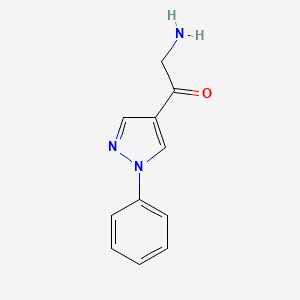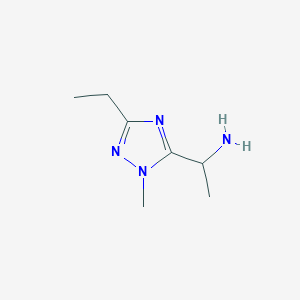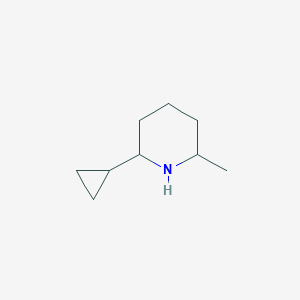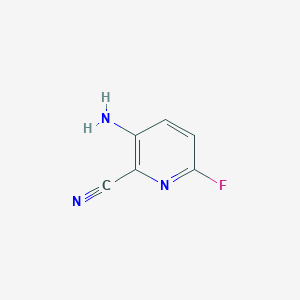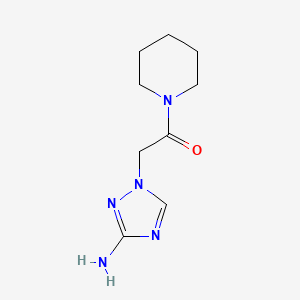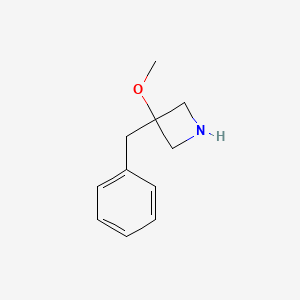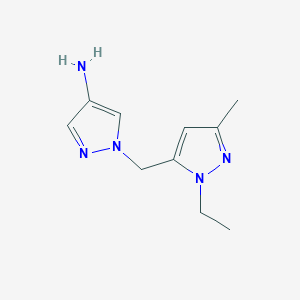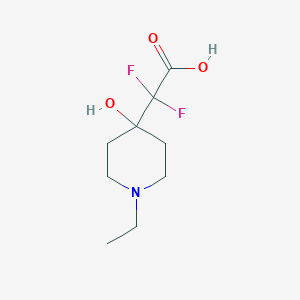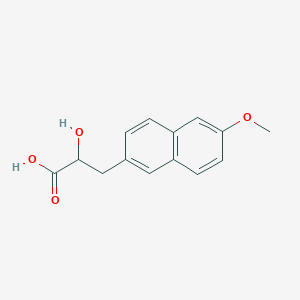
5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine is a complex organic compound that features a triazole ring and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of benzotriazol-1-ol, N-(3-dimethylaminopropyl)-N-ethylcarbodiimide, and triethylamine . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as reverse-phase chromatography and high-performance liquid chromatography (HPLC) are often employed to purify the final product .
化学反应分析
Types of Reactions
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
相似化合物的比较
Similar Compounds
N-methylacetamide: Another compound with a similar structure but different functional groups.
2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]ethylamine dihydrobromide: Shares the triazole ring but has different substituents.
Uniqueness
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine is unique due to its specific combination of triazole and thiazole rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
属性
分子式 |
C8H11N5S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC 名称 |
5-(4,5-dimethyl-1,2,4-triazol-3-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-4-6(14-8(9)10-4)7-12-11-5(2)13(7)3/h1-3H3,(H2,9,10) |
InChI 键 |
XCZJSXBXTBZWEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)N)C2=NN=C(N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


